Antagoniste du récepteur LPA2 1

Vue d'ensemble

Description

LPA2 antagonist 1 is a compound that inhibits the activity of the type 2 lysophosphatidic acid receptor. Lysophosphatidic acid is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. The type 2 lysophosphatidic acid receptor is one of the six known lysophosphatidic acid receptors and plays a significant role in pathological conditions such as cancer, fibrosis, and inflammation .

Applications De Recherche Scientifique

LPA2 antagonist 1 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of lysophosphatidic acid receptors in various chemical reactions and pathways.

Biology: It is employed in research to understand the biological functions of lysophosphatidic acid receptors and their involvement in cellular processes such as proliferation, migration, and survival.

Medicine: LPA2 antagonist 1 is investigated for its therapeutic potential in treating diseases such as cancer, fibrosis, and inflammation by inhibiting the activity of the type 2 lysophosphatidic acid receptor

Industry: It is used in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptors

Mécanisme D'action

Target of Action

The primary target of LPA2 antagonist 1 is the Type 2 Lysophosphatidic Acid Receptor (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement .

Mode of Action

LPA2 antagonist 1 interacts with its target by binding to the LPA2 receptor, thereby inhibiting its function . This compound is a potent and selective LPA2 receptor antagonist, with an IC50 value of 1.9 μM and a KD value of 1.3 nM . It shows selectivity over other LPA receptor subtypes (LPA1 and LPA3-6), indicating its specific interaction with the LPA2 receptor .

Biochemical Pathways

The LPA2 antagonist 1 affects the LPA/LPA1-induced cellular processes, which are dependent on activation of different isoforms of G proteins including Gαs, Gαi, Gαq, and Gα12/13 . The inhibition of LPA2 by the antagonist can lead to a decrease in intracellular cyclic AMP and calcium ion concentrations .

Pharmacokinetics

It’s known that the compound shows efficacy in an in vivo mouse model of spinal cord injury in an lpa2-dependent manner , suggesting that it has suitable bioavailability for in vivo applications.

Result of Action

The action of LPA2 antagonist 1 leads to a decrease in LPA2-mediated cellular responses. In a mouse model of spinal cord injury, the compound showed efficacy in reducing injury-associated damage . In another study, it was found to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers in a model of ovalbumin-induced allergic asthma .

Action Environment

The action of LPA2 antagonist 1 can be influenced by the environment in which it is applied. For instance, in the context of spinal cord injuries or allergic asthma, the compound’s efficacy may be affected by factors such as the severity of the injury or the presence of allergens . .

Analyse Biochimique

Biochemical Properties

LPA2 Antagonist 1 interacts with the LPA2 receptor, a member of the lysophosphatidic acid receptor family. The interaction between LPA2 Antagonist 1 and the LPA2 receptor is characterized by a high affinity, with a KD value of 1.3 nM . This interaction leads to the inhibition of the LPA2 receptor, thereby affecting the biochemical reactions mediated by this receptor .

Cellular Effects

LPA2 Antagonist 1 has significant effects on various types of cells and cellular processes. It inhibits HGF-induced phosphorylation of ERK, a key cellular signaling pathway, and reduces the proliferation of HCT116 colon cancer cells . This suggests that LPA2 Antagonist 1 can influence cell function by modulating cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LPA2 Antagonist 1 involves binding to the LPA2 receptor and inhibiting its activity . This leads to changes in downstream signaling pathways, including the ERK pathway, and can result in changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that LPA2 Antagonist 1 has a stable interaction with the LPA2 receptor .

Dosage Effects in Animal Models

Preliminary studies suggest that LPA2 Antagonist 1 has a potent effect at nanomolar concentrations .

Metabolic Pathways

Given its interaction with the LPA2 receptor, it is likely that LPA2 Antagonist 1 is involved in the lysophosphatidic acid signaling pathway .

Transport and Distribution

Given its interaction with the LPA2 receptor, it is likely that LPA2 Antagonist 1 is transported to the sites where the LPA2 receptor is located .

Subcellular Localization

Given its interaction with the LPA2 receptor, it is likely that LPA2 Antagonist 1 is localized to the sites where the LPA2 receptor is located .

Méthodes De Préparation

The synthesis of LPA2 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for LPA2 antagonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

LPA2 antagonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles under specific conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Comparaison Avec Des Composés Similaires

LPA2 antagonist 1 is unique in its high selectivity and potency for the type 2 lysophosphatidic acid receptor compared to other similar compounds. Some similar compounds include:

H2L5186303: Another LPA2 antagonist with similar therapeutic potential but different chemical structure and properties.

GRI977143: An LPA2 agonist that activates the receptor, contrasting with the antagonistic action of LPA2 antagonist 1.

UCM-14216: A potent and selective LPA2 receptor antagonist with high efficacy in preclinical models.

LPA2 antagonist 1 stands out due to its specific binding affinity and effectiveness in inhibiting the type 2 lysophosphatidic acid receptor, making it a valuable compound for research and therapeutic applications .

Propriétés

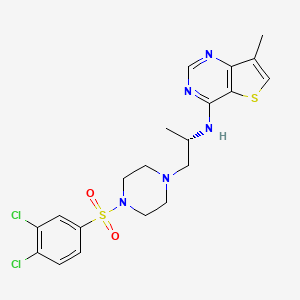

IUPAC Name |

N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNMVDTWIHULJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

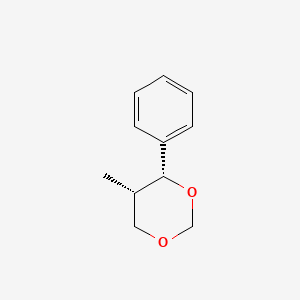

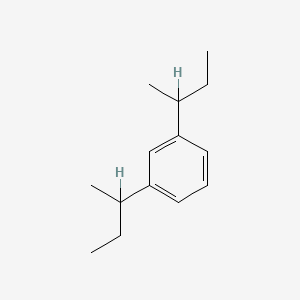

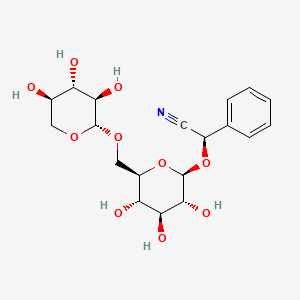

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

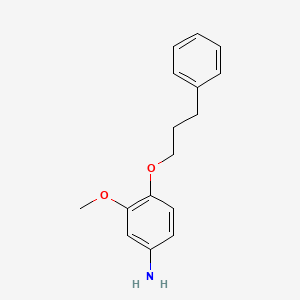

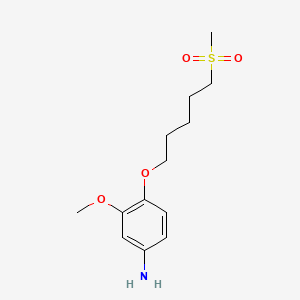

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)

![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)

![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)

![4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline](/img/structure/B1676036.png)